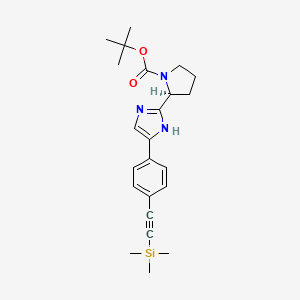
(S)-tert-Butyl 2-(5-(4-((trimethylsilyl)ethynyl)phenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate
描述
(S)-tert-Butyl 2-(5-(4-((trimethylsilyl)ethynyl)phenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C23H31N3O2Si and its molecular weight is 409.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(S)-tert-Butyl 2-(5-(4-((trimethylsilyl)ethynyl)phenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate, commonly referred to as MYF-03–69, has garnered attention in recent years due to its potential biological activities, particularly in cancer research. This compound acts as a covalent inhibitor of the TEAD transcription factor, which is part of the Hippo signaling pathway, a critical regulator of cell growth and proliferation.
- CAS Number : 1228968-41-9
- Molecular Formula : C20H23N3O2Si
- Molecular Weight : 337.42 g/mol
MYF-03–69 functions primarily by disrupting the association between YAP (Yes-associated protein) and TEAD, a process crucial for the transcriptional regulation of various genes involved in cell proliferation and survival. The compound forms a covalent bond with specific cysteine residues in TEAD, inhibiting its palmitoylation and subsequent activity. This inhibition leads to cell cycle arrest, particularly at the G1 phase, which has been observed in various cancer cell lines.
Inhibition of TEAD Function
Research indicates that MYF-03–69 effectively inhibits TEAD palmitoylation across multiple paralogs (TEAD1–4) with similar IC50 values at submicromolar concentrations. This suggests a high degree of conservation in the palmitate binding pockets among these proteins, highlighting the potential for MYF-03–69 to serve as a broad-spectrum TEAD inhibitor .
Cell Cycle Effects
In studies involving NCI-H226 and MSTO-211H cells, treatment with MYF-03–69 resulted in significant cell cycle arrest at the G1 phase. This effect aligns with findings from genetic knockdowns of YAP, reinforcing the compound's role in modulating YAP/TEAD signaling pathways .
Vulnerability in Cancer Cell Lines
A comprehensive screening using the PRISM assay identified specific cancer cell lines that exhibit heightened sensitivity to MYF-03–69. Correlation analyses revealed that certain lineages are particularly dependent on YAP/TEAD signaling for survival, indicating the potential for targeted therapies utilizing this compound .
Data Table: Summary of Biological Activities
属性
IUPAC Name |
tert-butyl (2S)-2-[5-[4-(2-trimethylsilylethynyl)phenyl]-1H-imidazol-2-yl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O2Si/c1-23(2,3)28-22(27)26-14-7-8-20(26)21-24-16-19(25-21)18-11-9-17(10-12-18)13-15-29(4,5)6/h9-12,16,20H,7-8,14H2,1-6H3,(H,24,25)/t20-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQOVIBGNCRUGH-FQEVSTJZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C#C[Si](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC=C(C=C3)C#C[Si](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















